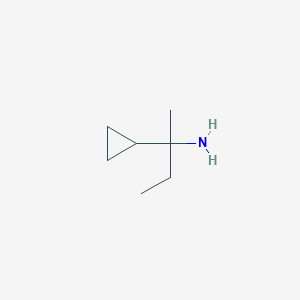amine](/img/structure/B13239773.png)
[(3-Chloro-2-fluorophenyl)methyl](1-methoxypropan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2-fluorophenyl)methylamine is a chemical compound with the molecular formula C11H15ClFNO It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methoxypropan-2-ylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluorophenyl)methylamine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with 1-methoxypropan-2-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-2-fluorophenyl)methylamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-2-fluorophenyl)methylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Imines or amides.
Reduction: Secondary or tertiary amines.
Applications De Recherche Scientifique
(3-Chloro-2-fluorophenyl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Chloro-2-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Fluorophenyl)methylamine
- (3-Chlorophenyl)methylamine
- (2-Fluorophenyl)methylamine
Uniqueness
(3-Chloro-2-fluorophenyl)methylamine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s ability to interact with specific molecular targets and improve its overall efficacy in various applications .
Propriétés
Formule moléculaire |
C11H15ClFNO |
|---|---|
Poids moléculaire |
231.69 g/mol |
Nom IUPAC |
N-[(3-chloro-2-fluorophenyl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C11H15ClFNO/c1-8(7-15-2)14-6-9-4-3-5-10(12)11(9)13/h3-5,8,14H,6-7H2,1-2H3 |
Clé InChI |
NFURNBFKHJLUES-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)NCC1=C(C(=CC=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole hydrochloride](/img/structure/B13239700.png)
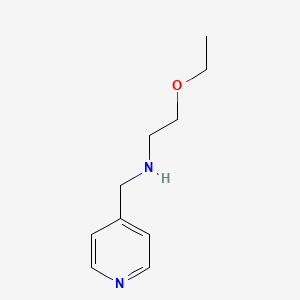
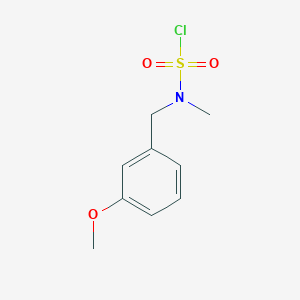
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13239708.png)
![5H,7H-Furo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13239714.png)
![5-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}pyrrolidin-2-one](/img/structure/B13239717.png)
![N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B13239720.png)
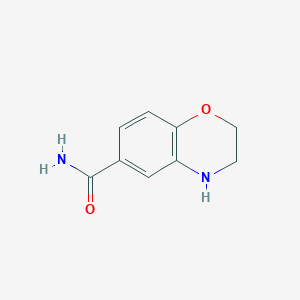
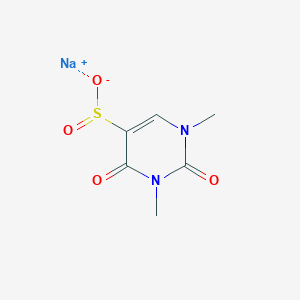
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate](/img/structure/B13239736.png)
![4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13239743.png)
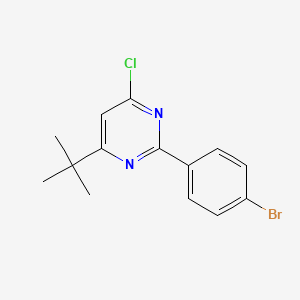
![(2R,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13239746.png)
